molecular formula C8H11NO3S3 B3012707 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 90812-31-0

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No.: B3012707
CAS No.: 90812-31-0
M. Wt: 265.36
InChI Key: WIZXHORZEMILIG-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound characterized by the presence of a thiazolidine ring, a butanoic acid moiety, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and α-halo acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid
  • 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid

Uniqueness

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S3/c1-14-3-2-5(7(11)12)9-6(10)4-15-8(9)13/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZXHORZEMILIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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